N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide
Description
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group, which is an anilide group where the carboxamide group is substituted with a benzene ring
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2O/c1-16-10-12-17(13-11-16)15-22(19-9-5-6-14-21-19)20(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
InChI Key |
RYTMDBQLKPOMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methylbenzylamine with 2-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia by inhibiting tyrosine kinases.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Used in the treatment of angiotensin II-mediated diseases.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific structural features and the presence of both a benzamide and a pyridine moiety. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
